molecular formula C13H8Br2 B15227357 1,3-Dibromo-9h-fluorene CAS No. 21878-90-0

1,3-Dibromo-9h-fluorene

Cat. No.: B15227357
CAS No.: 21878-90-0
M. Wt: 324.01 g/mol
InChI Key: DEMJDPITXWZKQZ-UHFFFAOYSA-N
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Description

1,3-Dibromo-9H-fluorene is a brominated derivative of the fluorene scaffold, featuring bromine atoms at the 1- and 3-positions of the aromatic rings. The positional isomerism of bromine significantly impacts reactivity, solubility, and intermolecular interactions. For instance, 2,7-dibromo-9H-fluorene (CAS 16433-88-8) is a well-characterized analog with a molecular formula of C₁₃H₈Br₂ and a molecular weight of 324.011 g/mol, as documented by the NIST Mass Spectrometry Data Center . This review focuses on comparing structurally related brominated and substituted fluorenes to infer trends relevant to this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21878-90-0

Molecular Formula

C13H8Br2

Molecular Weight

324.01 g/mol

IUPAC Name

1,3-dibromo-9H-fluorene

InChI

InChI=1S/C13H8Br2/c14-9-6-11-10-4-2-1-3-8(10)5-12(11)13(15)7-9/h1-4,6-7H,5H2

InChI Key

DEMJDPITXWZKQZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC(=C3)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-9H-fluorene can be synthesized through several methods. One common approach involves the bromination of fluorene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically takes place in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 1 and 3 positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-9H-fluorene undergoes various chemical reactions, including:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while oxidation can produce fluorenone derivatives .

Scientific Research Applications

Chemistry: 1,3-Dibromo-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of polyfluorene-based materials, which are important in the field of organic electronics .

Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as therapeutic agents. These compounds may exhibit interesting biological activities, such as anticancer or antimicrobial properties .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and liquid crystals. These materials have applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Mechanism of Action

The mechanism of action of 1,3-dibromo-9H-fluorene and its derivatives depends on their specific chemical structure and the target molecules they interact withThese interactions can affect the physical and chemical properties of the target molecules, resulting in the desired effects .

Comparison with Similar Compounds

Comparison with Brominated Fluorene Derivatives

2,7-Dibromo-9H-fluorene

  • Molecular Formula : C₁₃H₈Br₂
  • Molecular Weight : 324.011 g/mol
  • Substituent Positions : Bromine at 2- and 7-positions (para-substitution)
  • Key Data :
    • IR spectrum confirms C-Br stretching vibrations (~600 cm⁻¹) .
    • Symmetrical para-substitution enhances planarity, favoring π-π stacking in solid-state applications.

9-Bromo-9H-fluorene

  • Molecular Formula : C₁₃H₉Br
  • Molecular Weight : 245.115 g/mol
  • Substituent Position : Bromine at the 9-position (central carbon)
  • Key Data :
    • UV/Visible spectrum shows absorption maxima at ~260 nm, characteristic of conjugated fluorene systems .
    • Steric hindrance at the 9-position reduces reactivity compared to aromatic brominated isomers.

Comparative Analysis

Property 2,7-Dibromo-9H-fluorene 9-Bromo-9H-fluorene
Molecular Weight 324.011 g/mol 245.115 g/mol
Substituent Positions 2,7 (para) 9 (central)
Electronic Effects Electron-withdrawing, planar Steric hindrance, reduced conjugation
Spectral Data IR (C-Br) UV/Vis (π→π* transitions)

Key Insight : Para-substituted bromines (2,7-dibromo) enhance electronic delocalization, making this isomer suitable for optoelectronic materials. In contrast, 9-bromo substitution disrupts conjugation due to steric effects, limiting its utility in conductive polymers.

Comparison with Other Substituted Fluorenes

2,7-Diiodo-9H-fluorene Derivatives

  • Example: 2,2'-(2,7-Diiodo-9H-fluorene-9,9-diyl)diethanol (Compound 8 in ) Synthesis: Reflux in ethanol/HCl (30 mins), yielding 67% via DCM/petroleum ether purification . Key Features:
  • Iodine’s polarizability enhances charge-transfer properties.
  • Hydroxyl groups improve solubility for solution-processed materials.

Polyfluorinated Fluorenes

  • Example: 9,9-Bis(2-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)ethyl)-2,7-diiodo-9H-fluorene (Compound 4 in ) Synthesis: THF/PPh₃ reaction with perfluoro-tert-butanol (61% yield) . Key Features:
  • Fluorinated side chains impart hydrophobicity and thermal stability.
  • ¹⁹F NMR confirms successful substitution .

Aryl-Substituted Fluorenes

  • Example : 9-(4-Bromophenyl)-9-phenylfluorene (CAS 937082-81-0)
    • Applications : Intermediate in pharmaceuticals and organic light-emitting diodes (OLEDs) .
    • Structure : Bulky aryl groups at the 9-position increase rigidity but reduce solubility.

Comparative Table

Compound Type Substituents Molecular Weight Key Properties Reference
2,7-Diiodo-fluorene Iodine (2,7), diethanol ~500 g/mol* Enhanced charge transfer
Polyfluorinated fluorene Fluorinated side chains ~1,000 g/mol* Thermal stability, hydrophobicity
9,9-Dimethyl-9H-fluorene Methyl (9,9) 194.27 g/mol Planar, no halogens

*Estimated based on synthesis details in .

Biological Activity

1,3-Dibromo-9H-fluorene is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms attached to the fluorene core. Its molecular formula is C13H8Br2C_{13}H_8Br_2. The compound's structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially inhibiting or altering their activity. This interaction may lead to significant biological effects, including anti-cancer properties.
  • Reactive Intermediates : The bromine substituents can undergo nucleophilic substitution reactions, generating reactive intermediates that may interact with cellular components, leading to cytotoxic effects.
  • Electrophilic Properties : The presence of bromine enhances the electrophilic nature of the compound, allowing it to form adducts with nucleophiles in biological systems.

1. Anti-Proliferative Activity

Research has indicated that this compound exhibits anti-proliferative activity against various cancer cell lines. For instance:

  • Study A : In vitro studies demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) with a GI50GI_{50} value of 45 nM. This suggests a potent anti-cancer effect that warrants further investigation into its mechanism of action .
  • Study B : Another study explored the compound's effects on colorectal cancer cells. The results indicated an inhibition of cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent .

2. Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological effects. Studies have shown that the compound can bioaccumulate in aquatic organisms, leading to potential toxic effects on marine life.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
2-Bromo-9H-fluoreneSingle bromine substitutionModerate anti-cancer activity
9-Bromo-9H-fluoreneBromine at the 9-positionLower cytotoxicity compared to dibromo
1,3-Dimethyl-9H-fluoreneMethyl groups instead of brominesMinimal anti-proliferative effects

This table illustrates that the presence of multiple bromine substituents in this compound enhances its biological activity compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,3-Dibromo-9H-fluorene?

  • Methodological Answer : The synthesis typically involves bromination of 9H-fluorene using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Key parameters include:

  • Temperature : 0–25°C to control exothermic reactions and minimize side products.
  • Solvent : Dichloromethane (DCM) or carbon disulfide (CS₂) for improved solubility of intermediates.
  • Molar Ratios : A 2:1 stoichiometric ratio of brominating agent to fluorene ensures di-substitution.
    Post-reaction, purification via column chromatography (silica gel, hexane/DCM eluent) is critical to isolate the product with >95% purity .

Q. How can the purity of this compound be validated?

  • Methodological Answer :

  • NMR Spectroscopy : Compare integration ratios of aromatic protons (e.g., singlet for H-9 at δ 4.2 ppm vs. doublets for H-2/H-4 in substituted positions).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 328 (M⁺ for C₁₃H₈Br₂).
  • Melting Point Analysis : Pure this compound exhibits a sharp melting point of 145–147°C.
    Discrepancies in these metrics suggest impurities from incomplete bromination or oxidation by-products .

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